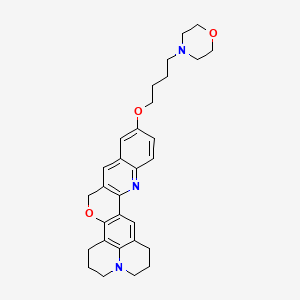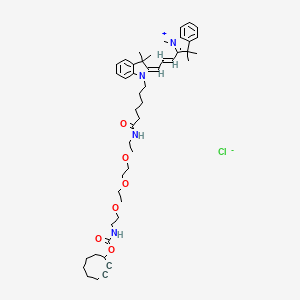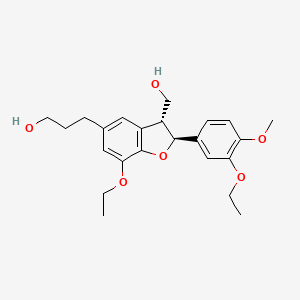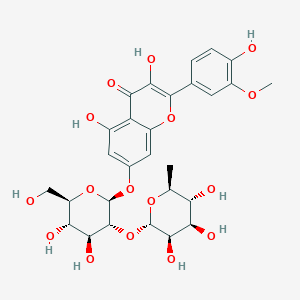
Egfr-IN-96
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-96 is a thieno[2,3-d]pyrimidine-based inhibitor of the epidermal growth factor receptor (EGFR). This compound has shown significant potential in inducing apoptosis and arresting the growth of cancer cells, particularly those bearing wild-type EGFR and the EGFR T790M mutation .
Preparation Methods
The synthesis of Egfr-IN-96 involves several steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. The synthetic route typically includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This is achieved through a series of condensation reactions involving appropriate starting materials.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against EGFR.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity
Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency and quality control.
Chemical Reactions Analysis
Egfr-IN-96 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the thieno[2,3-d]pyrimidine core.
Reduction: Used to reduce specific functional groups, potentially altering the compound’s activity.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups that enhance the compound’s activity.
Scientific Research Applications
Egfr-IN-96 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying the synthesis and reactivity of thieno[2,3-d]pyrimidine derivatives.
Biology: Investigated for its ability to induce apoptosis and arrest cell growth in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit overexpression or mutations in EGFR.
Mechanism of Action
Egfr-IN-96 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR). The compound binds to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the induction of apoptosis and the arrest of cell growth in cancer cells .
Comparison with Similar Compounds
Egfr-IN-96 is unique among EGFR inhibitors due to its specific structure and mechanism of action. Similar compounds include:
Erlotinib: Another EGFR inhibitor that binds to the ATP-binding site but has a different chemical structure.
Gefitinib: Similar to erlotinib, it also targets the ATP-binding site of EGFR.
Afatinib: A second-generation EGFR inhibitor that irreversibly binds to the receptor.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance to earlier generations .
This compound stands out due to its ability to inhibit both wild-type EGFR and the T790M mutant, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C18H19N5OS |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]-3-phenylurea |
InChI |
InChI=1S/C18H19N5OS/c1-11-7-8-13-14(9-11)25-17-15(13)16(19-10-20-17)22-23-18(24)21-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3,(H,19,20,22)(H2,21,23,24) |
InChI Key |
JLBTUNFBFHXMJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NNC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)
![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)






![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)

![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
